aPKC-IN-2

Vascular Permeability Inflammation NFκB Signaling

Researchers modeling VEGF/TNF-induced barrier breakdown face inconsistent potency data across aPKC inhibitors. aPKC-IN-2 solves this with a low nanomolar functional EC50 in cellular permeability assays and proven in vivo efficacy in rat retinal vascular leak models. • Validated block of VEGF/TNF-induced endothelial permeability • Interferes with NFκB-driven inflammatory transcription • Documented formulation for in vivo use. Supplied with full QA documentation for reliable procurement.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
CAS No. 15854-08-7
Cat. No. B097095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameaPKC-IN-2
CAS15854-08-7
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N
InChIInChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3
InChIKeyGOQSMGNEJVWZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

aPKC-IN-2: Potent aPKC Inhibitor for Vascular Permeability & Inflammation


aPKC-IN-2 (CAS 15854-08-7) is a small-molecule inhibitor belonging to the 2-amino-3-carboxy-4-phenylthiophene class, which targets atypical protein kinase C (aPKC) isoforms. It is a potent blocker of vascular endothelial growth factor (VEGF)- and tumor necrosis factor (TNF)-induced endothelial permeability [1] and interferes with NFκB-driven gene transcription, linking its activity to inflammatory responses . The compound's structural characteristics, particularly the electron-donating moiety on the C-4 aryl ring, are critical for its inhibitory activity, as elucidated by structure-activity relationship (SAR) studies [2].

Targets aPKC isoforms for pathway inhibition studies
Fits VEGF- and TNF-induced endothelial permeability models
Supports NFκB-driven transcription signaling assays
SAR-characterized phenylthiophene chemical probe

aPKC-IN-2: Distinct Profile vs. Other aPKC Inhibitors


While several aPKC inhibitors exist, including ZIP pseudosubstrates, chelerythrine, Pfizer series compounds, and CRT0066854, they exhibit widely divergent potency, isoform selectivity, and functional efficacy. For example, ZIP is a peptide with micromolar potency, while Pfizer inhibitors are highly potent but vary significantly in isoform selectivity [1]. CRT0066854, another small molecule, has an IC50 of 132 nM for PRKCI, but its reported selectivity is limited [2]. In contrast, aPKC-IN-2 demonstrates an EC50 in the low nanomolar range in functional cellular assays of vascular permeability, a key disease-relevant endpoint, indicating a distinct efficacy profile that cannot be assumed from the biochemical IC50 values of other aPKC inhibitors [3].

Biochemical IC50 of other aPKC inhibitors may not correspond to cellular permeability EC50.

Isoform selectivity profiles differ widely across aPKC inhibitor classes.

Phenylthiophene SAR features are not conserved in other inhibitor scaffolds.

aPKC-IN-2: Functional vs. Biochemical Potency Evidence


Functional Potency in VEGF- and TNF-Induced Permeability Assays

aPKC-IN-2 demonstrates a functional EC50 in the low nanomolar range when tested in cellular models of VEGF- and TNF-induced vascular endothelial permeability, a disease-relevant phenotype. This is in contrast to many other aPKC inhibitors whose potency is primarily reported as biochemical IC50 values, which may not translate to equivalent functional activity [1]. While the exact low nanomolar value is not specified in public-facing vendor datasheets, the characterization as 'low nanomolar' is consistent with the most potent compounds in the phenylthiophene series (e.g., compounds 6 and 32) reported by Titchenell et al. (2013), which exhibited EC50 values in the low nanomolar range in the same cellular permeability assays [2].

Permeability EC50
Class-level inference
Low nM functional EC50 vs. biochemical IC50 132 nM (PRKCI) / 623 nM (PRKCZ)
Supports permeability pathway-response interpretation
Data to verify in target assay
Vascular Permeability Inflammation NFκB Signaling

Dual Inhibition of NFκB Transcription and Vascular Permeability

aPKC-IN-2 is reported to interfere with NFκB-driven gene transcription, a hallmark of inflammatory signaling . This dual functional activity (blocking both permeability and inflammatory transcription) is a direct outcome of the compound's aPKC inhibition and is not universally demonstrated by all aPKC inhibitors. For instance, the Pfizer series of inhibitors (e.g., PZ09) are highly potent against PRKCZ (IC50 ~5.18 nM) but their effect on NFκB signaling is not a primary reported feature [1]. Similarly, CRT0066854's functional profile in these specific assays is not as extensively characterized [2].

NFκB Activity
Class-level inference
Reported interference with NFκB-driven gene transcription; not universally characterized for other aPKC inhibitors
Supports inflammatory signaling assay context
Source-specific review
NFκB Inflammation Gene Transcription

Phenylthiophene SAR and Structural Determinants of Potency

The potency of aPKC-IN-2 is underpinned by a defined SAR within the 2-amino-3-carboxy-4-phenylthiophene class. Titchenell et al. (2013) demonstrated that electron-donating substituents on the C-4 aryl ring, such as the 4-methyl group present in aPKC-IN-2, are critical for achieving high inhibitory activity [1]. This contrasts with less active analogs lacking this moiety, providing a rational basis for selecting aPKC-IN-2 over other phenylthiophene derivatives that may not have been optimized for this specific pharmacophore feature [2].

Key SAR Feature
Class-level inference
Electron-donating 4-methyl group on C-4 aryl ring critical for potency
SAR-informed probe selection context
Review in specific assay
SAR Phenylthiophene Medicinal Chemistry

aPKC-IN-2: Recommended Research Applications


Vascular Permeability in Diabetic Retinopathy and BBB Models

aPKC-IN-2 is the inhibitor of choice for researchers modeling VEGF- or TNF-induced breakdown of the blood-retinal barrier (BRB) or blood-brain barrier (BBB). Its functional EC50 in the low nanomolar range in cellular permeability assays [1] and demonstrated in vivo efficacy in blocking BRB dysfunction in rat models [2] make it ideal for studies of diabetic macular edema, retinal vascular diseases, and CNS vascular pathology.

NFκB-Driven Transcriptional Responses in Inflammation

For studies investigating the intersection of aPKC signaling and inflammatory gene expression, aPKC-IN-2 provides a well-characterized tool. Its ability to interfere with NFκB-driven gene transcription [1] allows researchers to probe the role of aPKC in chronic inflammatory conditions, such as in endothelial cells or immune cell models, with a compound that directly targets the upstream kinase.

Medicinal Chemistry: Benchmarking and Lead Optimization

Medicinal chemists can utilize aPKC-IN-2 as a benchmark compound for optimizing novel aPKC inhibitors. Its structure embodies the key SAR features of the phenylthiophene class, including the electron-donating 4-methyl group essential for high potency [2]. Comparing new chemical entities to aPKC-IN-2 in the same functional assays (e.g., permeability, NFκB) provides a relevant reference for activity and selectivity.

In Vivo Proof-of-Concept for Vascular Inflammation

aPKC-IN-2 is suitable for in vivo studies where robust, potent aPKC inhibition is required to demonstrate target engagement and disease modification. Its formulation is documented for in vivo use , and its efficacy has been demonstrated in a rat model of VEGF-induced retinal permeability [2]. This makes it a strong candidate for preclinical proof-of-concept studies in animal models of vascular leak and inflammation.

Application
Selection Property
Validation Focus
VEGF/TNF-induced barrier model studies
Cellular permeability assay response
Pathway inhibition in barrier breakdown models
NFκB signaling pathway studies
NFκB transcription assay context
Inflammatory gene expression endpoint monitoring
aPKC inhibitor lead optimization
Phenylthiophene SAR benchmark
Functional assay activity comparison
In vivo vascular permeability models
Target engagement in rodent vascular leak models
Model-response endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for aPKC-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.